3,5-Diacetamido-2,4-diiodobenzoic acid
Overview
Description
3,5-Diacetamido-2,4-diiodobenzoic acid is a derivative of benzoic acid, characterized by the presence of two iodine atoms and two acetamido groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diacetamido-2,4-diiodobenzoic acid typically involves the iodination of 3,5-diacetamidobenzoic acidThe reaction is usually carried out under controlled temperature and pH conditions to ensure the selective iodination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
Chemical Reactions Analysis
Types of Reactions
3,5-Diacetamido-2,4-diiodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can remove iodine atoms, leading to the formation of less iodinated derivatives.
Substitution: The acetamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under inert atmospheres.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of less iodinated derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
3,5-Diacetamido-2,4-diiodobenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiocontrast agent in medical imaging.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Diacetamido-2,4-diiodobenzoic acid involves its interaction with specific molecular targets. In medical imaging, the compound acts as a radiocontrast agent by absorbing X-rays due to the presence of iodine atoms. This property enhances the contrast of images, allowing for better visualization of internal structures. The acetamido groups contribute to the compound’s solubility and stability in biological systems .
Comparison with Similar Compounds
Similar Compounds
Diatrizoate: Another iodinated benzoic acid derivative used as a radiocontrast agent.
2,3,5-Triiodobenzoic acid: A compound with three iodine atoms, used in similar applications.
2-Hydroxy-3,5-diiodobenzoic acid: A hydroxylated derivative with different chemical properties
Uniqueness
3,5-Diacetamido-2,4-diiodobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two acetamido groups enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Properties
IUPAC Name |
3,5-diacetamido-2,4-diiodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10I2N2O4/c1-4(16)14-7-3-6(11(18)19)8(12)10(9(7)13)15-5(2)17/h3H,1-2H3,(H,14,16)(H,15,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTSOSUQGPWYBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1)C(=O)O)I)NC(=O)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10I2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162193-52-4 | |
Record name | 3,5-Bis(acetylamino)-2,4-diiodobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162193524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-BIS(ACETYLAMINO)-2,4-DIIODOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D91L944D9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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